molecular formula C20H20N6 B7640651 6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile

6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile

カタログ番号 B7640651
分子量: 344.4 g/mol
InChIキー: QZBATVNFBHBBAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile, also known as Prazosin, is a pharmaceutical compound that belongs to the class of alpha-adrenergic blockers. Prazosin is used to treat hypertension, post-traumatic stress disorder, and benign prostatic hyperplasia.

作用機序

6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile works by blocking the alpha-1 adrenergic receptors in the body. These receptors are responsible for regulating blood pressure, smooth muscle contraction, and other physiological functions. By blocking these receptors, this compound causes vasodilation, which leads to a decrease in blood pressure. This compound also relaxes the smooth muscles of the prostate gland, which helps in the treatment of benign prostatic hyperplasia.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It causes vasodilation, which leads to a decrease in blood pressure. This compound also relaxes the smooth muscles of the prostate gland, which helps in the treatment of benign prostatic hyperplasia. This compound has been found to have anxiolytic effects, which makes it useful in the treatment of anxiety disorders. This compound also has sedative effects, which makes it useful in the treatment of insomnia.

実験室実験の利点と制限

6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile has several advantages for lab experiments. It is readily available and can be easily synthesized. This compound has a well-established mechanism of action, which makes it easy to study. This compound has been extensively studied for its therapeutic potential, which makes it a useful tool for researchers.
However, there are also limitations to using this compound in lab experiments. This compound has a short half-life, which makes it difficult to maintain a steady concentration in the body. This compound also has a narrow therapeutic window, which means that the dose has to be carefully controlled to avoid toxicity.

将来の方向性

There are several future directions for the study of 6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile. One direction is to study the anxiolytic effects of this compound in more detail. Another direction is to study the potential of this compound in treating other medical conditions, such as alcohol withdrawal symptoms and insomnia. This compound could also be studied in combination with other drugs to enhance its therapeutic potential. Finally, the pharmacokinetics of this compound could be studied in more detail to improve its clinical use.

合成法

6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile can be synthesized by reacting 2-chloro-6-(4-piperazin-1-ylphenyl)pyridine with potassium cyanide in the presence of a palladium catalyst. This reaction results in the formation of this compound.

科学的研究の応用

6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in treating hypertension, post-traumatic stress disorder, and benign prostatic hyperplasia. This compound has also been studied for its potential in treating anxiety disorders, alcohol withdrawal symptoms, and insomnia.

特性

IUPAC Name

6-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c21-13-18-5-4-8-20(23-18)25-11-9-24(10-12-25)15-17-14-22-26(16-17)19-6-2-1-3-7-19/h1-8,14,16H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBATVNFBHBBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN(N=C2)C3=CC=CC=C3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。